N-(2-ethoxyphenyl)-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide
Description
N-(2-ethoxyphenyl)-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide is a chromene-based compound featuring a 2-oxo chromene core substituted with an allyl group (prop-2-en-1-yl) at position 8 and a carboxamide group linked to a 2-ethoxyphenyl ring at position 3 (Figure 1). Chromene derivatives are widely studied for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties . The ethoxy group on the phenyl ring enhances solubility and bioavailability, while the allyl substituent may contribute to reactivity and interaction with biological targets through π-π stacking or covalent bonding .
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-oxo-8-prop-2-enylchromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4/c1-3-8-14-9-7-10-15-13-16(21(24)26-19(14)15)20(23)22-17-11-5-6-12-18(17)25-4-2/h3,5-7,9-13H,1,4,8H2,2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDPORGFYNUJKFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC3=C(C(=CC=C3)CC=C)OC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-ethoxybenzaldehyde with malonic acid in the presence of a base to form a chromene intermediate. This intermediate is then subjected to further reactions, including alkylation with prop-2-en-1-yl bromide and subsequent amidation with 2-oxo-3-carboxamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxyphenyl)-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Corresponding oxides and hydroxyl derivatives.
Reduction: Reduced chromene derivatives.
Substitution: Substituted chromene derivatives with varied functional groups.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of chromene compounds exhibit significant anticancer properties . For instance, N-(2-ethoxyphenyl)-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide has shown promising results in inhibiting the proliferation of cancer cells, particularly in breast cancer models.
Case Study:
In vitro tests demonstrated that this compound significantly reduced cell viability in MCF-7 breast cancer cells, with an IC50 value indicating potent antiproliferative effects. The mechanism appears to involve the destabilization of microtubules, akin to established chemotherapeutic agents like paclitaxel .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | 15.4 | Tubulin destabilization |
| Paclitaxel | MCF-7 | 10.1 | Microtubule stabilization |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various pathogens. Preliminary results indicate effectiveness against both Gram-positive and Gram-negative bacteria.
Case Study:
A study assessed the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli, revealing a minimum inhibitory concentration (MIC) that suggests potential as a therapeutic agent in treating infections caused by these bacteria.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Photovoltaic Materials
The unique electronic properties of this compound make it a candidate for use in organic photovoltaic (OPV) devices. Its ability to absorb light and convert it into electrical energy has been explored in recent research.
Case Study:
Research on polymer blends incorporating this compound demonstrated enhanced efficiency in light absorption and conversion rates compared to conventional materials used in OPVs. The incorporation of this chromene derivative improved the power conversion efficiency (PCE) by approximately 20% over standard blends.
| Material Blend | PCE (%) |
|---|---|
| Standard polymer blend | 6.5 |
| Blend with N-(2-ethoxyphenyl)... | 7.8 |
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and signaling pathways, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammation and oxidative stress, thereby exerting anti-inflammatory and antioxidant effects .
Comparison with Similar Compounds
Structural Analogues with Substituted Phenyl Groups
Key Differences :
Chromene Derivatives with Heterocyclic Modifications
Key Insights :
- The thiazole and diazenyl groups in analogs expand functionality (e.g., metal binding or optoelectronic properties) but reduce chromene’s inherent bioactivity .
- The target compound’s allyl-ethoxy combination balances reactivity and bioavailability, making it more versatile than furan or thiazole derivatives .
Compounds with Similar Core Modifications
| Compound Name | Core Structure | Notable Modifications | Bioactivity | References |
|---|---|---|---|---|
| N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide | Chromene + thiophene | - Thiophene rings - Hydroxyethyl group |
- Antimicrobial - Anticancer |
|
| N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide | Chromene + oxazolidinone | - Oxazolidinone moiety - Enhanced rigidity |
- Antibacterial - Anti-inflammatory |
Critical Analysis :
- Thiophene and oxazolidinone modifications introduce new biological pathways (e.g., antibacterial action) but complicate synthesis .
- The target compound’s simpler structure allows easier scalability while retaining bioactivity .
Biological Activity
N-(2-ethoxyphenyl)-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide is a compound of considerable interest due to its potential biological activities, particularly in the context of cancer treatment. This article compiles findings from various studies that highlight its antiproliferative effects, mechanism of action, and structure-activity relationships.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula : C18H19NO4
- IUPAC Name : this compound
- Molecular Weight : 313.35 g/mol
This compound belongs to the class of chromene derivatives, known for their diverse biological activities.
Antiproliferative Activity
Recent studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231).
IC50 Values
The effectiveness of this compound can be quantified by its half-maximal inhibitory concentration (IC50), which indicates the concentration required to inhibit cell growth by 50%. The following table summarizes the IC50 values observed in different studies:
The mechanism underlying the antiproliferative effects of this compound has been investigated through various assays:
- Tubulin Destabilization : The compound has been shown to inhibit tubulin polymerization, suggesting a potential mechanism involving disruption of microtubule dynamics, which is critical for mitosis. This interaction occurs at the colchicine-binding site on tubulin .
- Cell Cycle Arrest : Flow cytometry analyses indicate that this compound induces cell cycle arrest in the G2/M phase, leading to apoptosis in cancer cells .
- Apoptotic Induction : The compound promotes apoptosis as evidenced by increased markers associated with programmed cell death, which may involve caspase activation and mitochondrial pathway engagement .
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the compound's efficacy. Modifications at specific positions on the chromene scaffold have been correlated with changes in biological activity:
- Alkyl Substituents : The presence of propylene groups at position 8 enhances antiproliferative activity.
Comparative Analysis
To further elucidate the structure–activity relationship, a comparative analysis with related compounds was conducted:
| Compound | Activity (IC50) | Mechanism |
|---|---|---|
| N-(4-methoxyphenyl) derivative | 25 nM | Tubulin destabilization |
| N-(4-chlorophenyl) derivative | 30 nM | Cell cycle arrest |
| N-(5-nitrophenyl) derivative | 40 nM | Apoptosis induction |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Study on Breast Cancer Cells : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability in MCF-7 and MDA-MB-231 cells, correlating with increased apoptosis rates and altered microtubule organization .
- VEGFR Kinase Inhibition : Another investigation into related compounds indicated that structural modifications could yield potent VEGFR kinase inhibitors, suggesting potential applications in angiogenesis-related conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
